molecular formula C16H14BrN3O2 B7054547 N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

Cat. No.: B7054547
M. Wt: 360.20 g/mol
InChI Key: VPLWUTOFZBAYNY-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a synthetic organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxamide group attached to the oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[5,4-b]pyridine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction using appropriate amines and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
  • N-[1-(3-fluorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
  • N-[1-(3-methylphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

Uniqueness

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-9(11-4-3-5-13(17)6-11)19-15(21)12-7-14-10(2)20-22-16(14)18-8-12/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLWUTOFZBAYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)NC(C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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